4-Benzylpiperidine-4-carboxylic acid hydrochloride
Overview
Description
4-Benzylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H17NO2•HCl and a molecular weight of 255.74 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its role in proteomics research and other biochemical applications .
Preparation Methods
The synthesis of 4-Benzylpiperidine-4-carboxylic acid hydrochloride typically involves several steps:
Starting Material: The synthesis often begins with 4-cyanopyridine.
Reaction with Toluene: 4-cyanopyridine is reacted with toluene to produce 4-benzylpyridine.
Catalytic Hydrogenation: The pyridine ring is then subjected to catalytic hydrogenation to yield 4-benzylpiperidine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Benzylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Benzylpiperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: It is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-Benzylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic effects, particularly in neurological research. The compound also functions as a monoamine oxidase inhibitor (MAOI), with a preference for inhibiting MAO-A .
Comparison with Similar Compounds
4-Benzylpiperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds such as:
2-Benzylpiperidine: Similar in structure but differs in the position of the benzyl group.
Benzylpiperazine: Another related compound with different pharmacological properties.
Tetrahydroisoquinoline: Shares some structural similarities but has distinct chemical and biological properties.
The uniqueness of this compound lies in its specific selectivity for dopamine and norepinephrine release, making it a valuable compound in neurological research .
Properties
IUPAC Name |
4-benzylpiperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-12(16)13(6-8-14-9-7-13)10-11-4-2-1-3-5-11;/h1-5,14H,6-10H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLYONGTJHIFPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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